(Isononanoato-O)(isooctanoato-O)lead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isononanoato-O)(isooctanoato-O)lead is a chemical compound with the molecular formula C₁₇H₃₂O₄Pb and a molecular weight of 507.63 g/mol . It is a lead-based compound that is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Isononanoato-O)(isooctanoato-O)lead typically involves the reaction of lead salts with isononanoic acid and isooctanoic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the careful addition of lead salts to a mixture of isononanoic acid and isooctanoic acid, followed by purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Isononanoato-O)(isooctanoato-O)lead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides.
Reduction: It can be reduced to form lead metal or other lead-containing compounds.
Substitution: The compound can undergo substitution reactions where the isononanoato or isooctanoato groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and various organic solvents. The reactions are typically carried out at controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include lead oxides, lead metal, and substituted lead compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Isononanoato-O)(isooctanoato-O)lead has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including coatings and stabilizers.
Wirkmechanismus
The mechanism of action of (Isononanoato-O)(isooctanoato-O)lead involves its interaction with molecular targets in the system. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead acetate: Another lead-based compound with different chemical properties.
Lead nitrate: A lead compound used in various industrial applications.
Lead oxide: A common lead compound with distinct chemical properties.
Uniqueness
(Isononanoato-O)(isooctanoato-O)lead is unique due to its specific combination of isononanoato and isooctanoato groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other lead compounds may not be as effective .
Eigenschaften
CAS-Nummer |
94246-84-1 |
---|---|
Molekularformel |
C17H32O4Pb |
Molekulargewicht |
507 g/mol |
IUPAC-Name |
6-methylheptanoyloxy(7-methyloctanoyloxy)lead |
InChI |
InChI=1S/C9H18O2.C8H16O2.Pb/c1-8(2)6-4-3-5-7-9(10)11;1-7(2)5-3-4-6-8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
UNIFOJQSOVYZIY-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCC(=O)O[Pb]OC(=O)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.